dCeMM2 -

dCeMM2

Catalog Number: EVT-4033700
CAS Number:
Molecular Formula: C16H11ClN6OS
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5H-[1,2,4]Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides

  • Compound Description: This series of compounds shares the core structure of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide with varying substituents on the phenyl ring. [] These compounds were investigated for their antimicrobial, antidepressant, and anticonvulsant activities. [, ]

3-(5H-[1,2,4]Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides

  • Compound Description: These compounds are structurally similar to the 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides but have an additional methylene group in the acyl chain, resulting in a propionamide instead of an acetamide linker. [, ] They were synthesized to explore the effect of increasing the acyl chain length on antidepressant activity. [, ]

5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (MTIT)

  • Compound Description: MTIT represents a simplified structure compared to N-(5-chloro-2-pyridinyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide. It retains the core triazinoindole scaffold with a thiol group but lacks the acetamide side chain. [] MTIT displayed potent anti-tuberculosis activity and was investigated for bone regeneration applications. []

N-tert-butyl-4-methyl-6-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)pyrimidin-2-amine (TMTIPA)

  • Compound Description: TMTIPA is a more complex derivative incorporating the 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (MTIT) scaffold. [] It exhibits strong anti-tuberculosis activity. []

N-propyl-N-[2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)ethyl]-1-propanamine (VP32947)

  • Compound Description: VP32947 is a known inhibitor of pestivirus replication, specifically targeting the viral RNA-dependent RNA polymerase (RdRp). []

2-((5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (SR86)

  • Compound Description: SR86 is a potent inhibitor of SIRT2, a NAD+ dependent deacetylase implicated in various diseases like cancer and neurodegenerative disorders. []
Overview

dCeMM2 is a molecular glue degrader that has emerged as a significant compound within the field of targeted protein degradation. It is part of a class of small molecules designed to enhance protein-protein interactions, specifically targeting cyclin K and its associated kinases, CDK12 and CDK13. Molecular glue degraders like dCeMM2 operate by stabilizing interactions between proteins, facilitating the ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system.

Source

The compound dCeMM2 was identified through rational design and screening methodologies aimed at discovering molecular glues that can induce specific protein interactions. It is part of a broader research effort to develop therapeutics that modulate protein functions through enhanced interactions rather than traditional inhibition methods.

Classification

dCeMM2 is classified as a molecular glue degrader, a subtype of small-molecule compounds that promote the degradation of target proteins by enhancing their interaction with E3 ubiquitin ligases. This classification distinguishes it from other therapeutic modalities like proteolysis-targeting chimeras (PROTACs), which require dual binding to both the target protein and an E3 ligase.

Synthesis Analysis

Methods

The synthesis of dCeMM2 typically involves a split-and-pool synthesis approach, where building blocks are tagged with DNA sequences to facilitate the encoding of libraries. This method allows for the rapid generation of diverse compounds that can be screened for desired biological activities.

Technical Details

The synthesis process often includes the coupling of various chemical moieties to create derivatives that can effectively bind to the target proteins. For dCeMM2, specific attention is paid to the selection of "gluing moieties" that enhance the interaction between cyclin K and its binding partners, CDK12 and DDB1.

Molecular Structure Analysis

Structure

The molecular structure of dCeMM2 features a core scaffold that facilitates binding to cyclin K and promotes the formation of a ternary complex with CDK12. The precise arrangement of functional groups on this scaffold is crucial for its activity as a molecular glue.

Data

Crystallographic studies have provided insights into how dCeMM2 interacts with its targets at the molecular level, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. These structural data are essential for understanding how modifications to the compound might enhance its efficacy or selectivity.

Chemical Reactions Analysis

Reactions

dCeMM2 primarily acts through a mechanism that enhances pre-existing weak interactions between cyclin K and E3 ligases. This leads to increased ubiquitination and subsequent degradation of cyclin K, disrupting its role in cell cycle regulation.

Technical Details

Upon treatment with dCeMM2, cells exhibit significant destabilization of cyclin K levels, with observable effects on associated kinases CDK12 and CDK13 over time. The compound's action is dependent on UBE2M, an E2 ubiquitin-conjugating enzyme, indicating that its mechanism involves direct engagement with the ubiquitination machinery.

Mechanism of Action

Process

The mechanism by which dCeMM2 induces protein degradation involves forming a stable ternary complex comprising cyclin K, CDK12, and an E3 ligase. This complex facilitates the transfer of ubiquitin moieties to lysine residues on cyclin K, marking it for proteolytic degradation by the 26S proteasome.

Data

Experimental data demonstrate that treatment with dCeMM2 leads to global transcriptional downregulation associated with cyclin K degradation, alongside induction of apoptosis in treated cells. These findings highlight its potential as an effective therapeutic agent in contexts where cyclin K overexpression contributes to disease pathology.

Physical and Chemical Properties Analysis

Physical Properties

dCeMM2 is typically characterized by its solubility in organic solvents and stability under physiological conditions, which are critical attributes for its application in biological systems.

Chemical Properties

The compound exhibits specific binding affinities towards its targets, which can be quantitatively assessed using techniques such as fluorescence resonance energy transfer (FRET). The effective concentration required for half-maximal response (EC50) provides insights into its potency as a molecular glue.

Applications

Scientific Uses

dCeMM2 has significant potential in various scientific applications, particularly in cancer research where modulation of cell cycle proteins can influence tumor growth and survival. Its ability to induce targeted protein degradation positions it as a promising candidate for developing novel therapeutic strategies against cancers characterized by dysregulated cyclin K activity.

Introduction to Molecular Glue Degraders in Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that moves beyond traditional occupancy-based inhibition towards event-driven protein elimination. Within this paradigm, molecular glue degraders constitute an emerging class of small molecules that induce proteasomal degradation by facilitating novel interactions between E3 ubiquitin ligases and target proteins. Unlike bifunctional PROTACs (PROteolysis-Targeting Chimeras), molecular glues are monovalent compounds (<500 Da) that function by reshaping protein interaction interfaces, thereby inducing neosubstrate ubiquitination and subsequent degradation [1] [3] [5]. This modality holds particular promise for addressing "undruggable" targets – proteins lacking conventional binding pockets for inhibitor development – and has demonstrated catalytic activity where a single degrader molecule can facilitate the destruction of multiple target protein copies [1].

Table 1: Key Characteristics of Protein Degradation Modalities

PropertyMolecular GluesPROTACs
Molecular Weight<500 Da>700 Da
ValencyMonovalentBifunctional
MechanismInterface remodelingProximity induction
Cell PermeabilityFavorableChallenging
Discovery ParadigmSerendipitous → RationalRational design
Representative CompoundsThalidomide, dCeMM2ARV-471, ARV-110

Theoretical Framework of Molecular Glue Mechanisms

The mechanistic action of molecular glues centers on ternary complex formation between an E3 ligase, the target protein, and the degrader molecule. Unlike PROTACs that physically connect two proteins via a linker, molecular glues induce allosteric modifications in the E3 ligase (or occasionally the target protein), creating a novel interaction surface with high complementarity. This process exemplifies cooperativity – a thermodynamic phenomenon where the affinity of the E3 ligase for the target protein increases significantly in the presence of the molecular glue [1] [4]. The resulting ternary complex enables ubiquitin transfer to the target protein, marking it for recognition and proteasomal degradation [1] [5].

The CRL4CRBN ligase complex serves as a well-characterized mechanistic model, where immunomodulatory drugs (IMiDs) like thalidomide bind cereblon (CRBN), altering its substrate specificity to recruit neosubstrates such as transcription factors IKZF1/3 [1] [3]. Similarly, sulfonamide glues (e.g., indisulam) recruit RBM39 to the DCAF15 E3 ligase complex [3] [5]. Recent structural insights reveal that some molecular glues function as intramolecular bivalent glues (IBGs), bridging adjacent domains within a target protein to create a new E3-binding interface. This mechanism differs fundamentally from PROTACs by operating in cis rather than trans [4].

Historical Context and Serendipitous Discovery Paradigms

The discovery of molecular glue degraders has been predominantly serendipitous, originating from clinical compounds whose degradation mechanisms were elucidated years after their therapeutic effects were observed. Thalidomide stands as the archetypal example – marketed in the 1950s as a sedative but withdrawn due to teratogenicity, only to be repurposed decades later when identified as a CRBN-dependent degrader of IKZF1/3 in multiple myeloma therapy [1] [3] [8]. Its derivatives, lenalidomide and pomalidomide, followed similar paths from clinical observation to mechanistic understanding [3].

The aryl sulfonamide class exemplified by indisulam (E7070) and E7820 emerged from oncology drug screens without initial degradation knowledge. Subsequent research revealed their function as molecular glues recruiting RBM39 to DCAF15 [3] [5]. These discoveries highlighted a critical challenge: the absence of rational discovery frameworks capable of intentionally designing glues for specific targets. This limitation confined molecular glue development to retrospective mechanistic validation rather than forward engineering [7] [8]. As noted in the literature: "Despite enormous efforts to advance traditional pharmacology approaches, more than three quarters of all human proteins remain beyond the reach of therapeutic development" [7], underscoring the need for systematic approaches to harness TPD.

Table 2: Historically Significant Molecular Glue Degraders

CompoundE3 LigaseTarget Protein(s)Therapeutic AreaDiscovery Era
ThalidomideCRBNIKZF1/3, SALL4Multiple Myeloma1950s (Serendipitous)
LenalidomideCRBNIKZF1/3, CK1αMultiple Myeloma2000s (Derivative)
PomalidomideCRBNIKZF1/3Multiple Myeloma2000s (Derivative)
Indisulam (E7070)DCAF15RBM39Solid Tumors1990s (Screening)
E7820DCAF15RBM39Solid Tumors2000s (Screening)

dCeMM2 as a Proof-of-Concept for Rational Degrader Discovery

The development of dCeMM2 (N-(5-Chloro-2-pyridinyl)-2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetamide) marked a transformative shift from serendipity to rational design in molecular glue discovery. Researchers at CeMM (Research Center for Molecular Medicine) engineered a scalable chemical profiling platform using cellular systems with impaired E3 activity to identify compounds whose cytotoxicity depended on functional E3 ligases [2] [7]. This approach integrated phenotypic screening with functional genomics and proteomics to deconvolute mechanism of action.

dCeMM2 emerged from this platform as a first-in-class cyclin K degrader functioning via a novel molecular mechanism. Unlike classical molecular glues that bind E3 ligases, dCeMM2 acts by "eliciting an interaction of CDK12-cyclin K with a CRL4B ligase complex" [2]. Specifically, it recruits the CUL4B:DDB1 E3 ligase complex to ubiquitinate cyclin K, leading to its proteasomal degradation. Biochemical characterization demonstrated that dCeMM2 achieves "near-total degradation of cyclin K at 2.5 μM within 2h" in cell-based assays [2]. The compound exhibits cell permeability and functions independently of established ligase recruiters like CRBN or DCAF15, instead leveraging the under-explored DCAF16 substrate receptor [4] [7].

The significance of dCeMM2 extends beyond its target: it validated a generalizable discovery framework for molecular glues. As described by CeMM researchers: "This study provides the first framework towards the discovery of molecular glue degraders that can be highly scaled, but also strongly diversified... We will see a revolution in the way researchers perceive and execute therapeutic strategies" [7]. The approach enabled identification of structurally diverse glues against cyclin K, demonstrating that rational discovery could expand both the ligandable E3 landscape and the druggable target space. dCeMM2 thus serves as a pioneering proof-of-concept that molecular glue discovery can transition from fortuitous observation to systematic engineering, opening avenues for degrading previously intractable oncoproteins and disease targets.

Table 3: Characteristics of dCeMM2

PropertyDescription
Chemical NameN-(5-Chloro-2-pyridinyl)-2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetamide
Molecular FormulaC₁₆H₁₁ClN₆OS
Molecular Weight370.82 g/mol
MechanismInduces interaction between CDK12-cyclin K and CRL4B (DDB1-CUL4B) ligase complex
Primary TargetCyclin K
Degradation EfficiencyNear-total degradation at 2.5 μM within 2 hours
E3 Ligase RecruitedCRL4B (via DCAF16)
Discovery ApproachRational chemical profiling platform (CeMM)
Cellular ActivityCell-permeable

Properties

Product Name

dCeMM2

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23)

InChI Key

VFWVTIHYVUKNGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.